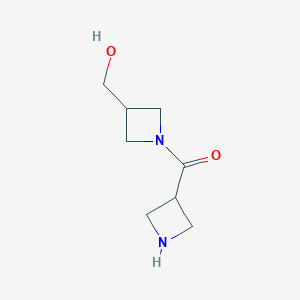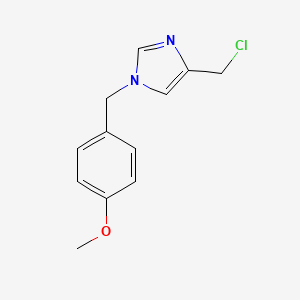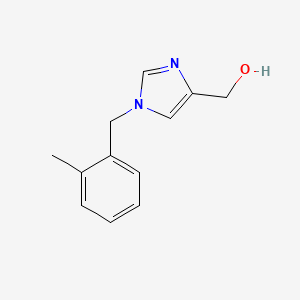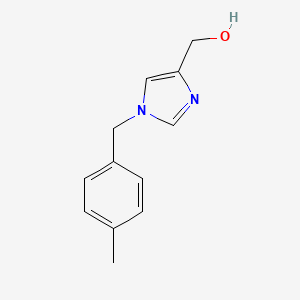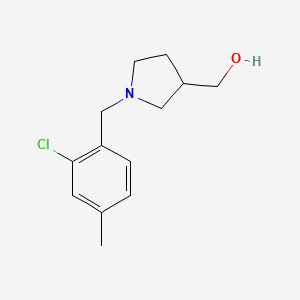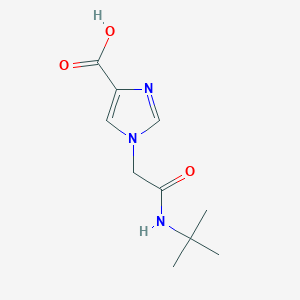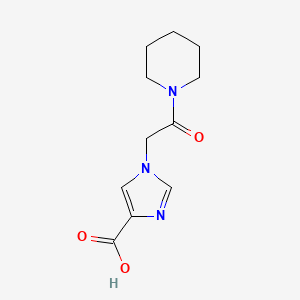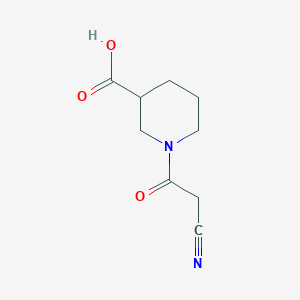
1-(2-Cyanoacetyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Cyanoacetyl)piperidine-3-carboxylic acid is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is N#CCCN1CC (CCC1)C (O)=O . The InChI key is JOUYDRHYQGADPO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C9H14N2O2 and its molecular weight is 182.22 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques and Cardiovascular Activity : 1-(2-Cyanoacetyl)piperidine-3-carboxylic acid and its derivatives have been synthesized using various methods, including one-pot multicomponent synthesis. These compounds have shown potential in cardiovascular activity studies and their electrochemical oxidation properties have been investigated, highlighting their potential in medicinal chemistry (Krauze et al., 2004).
Potential Vasodilation Properties : Another application is in the synthesis of new 3-pyridinecarboxylates, which have shown significant vasodilation properties, indicating their potential use in cardiovascular therapies (Girgis et al., 2008).
Structural and Spectroscopic Studies
Diastereomeric Complex Studies : The diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been characterized by X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, contributing to the understanding of molecular structures and interactions (Bartoszak-Adamska et al., 2011).
Spectroscopic and Theoretical Studies : The compound has also been studied in terms of its spectroscopic properties and theoretical models, as seen in the research on piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate (Anioła et al., 2016).
Synthetic Applications
Amino Acid Synthesis : It has been used in the synthesis of various amino acids from substituted cyanoacetic esters, demonstrating its versatility in organic synthesis (Gagnon & Boivin, 1950).
Efficient Synthesis of Piperidines : The compound has also been applied in the efficient synthesis of 4,4‐disubstituted piperidines, highlighting its importance in the synthesis of complex organic molecules (Ralbovsky et al., 2005).
Medicinal Chemistry
Inhibitors of Matrix Metalloproteinases : It has been incorporated into novel carboxylic acids that act as inhibitors of matrix metalloproteinases, showing low nanomolar potency and selectivity, which could be significant in cancer treatment (Pikul et al., 2001).
Aurora Kinase Inhibitor : A derivative of this compound has been explored as an Aurora kinase inhibitor, potentially useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(2-Cyanoacetyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(2-cyanoacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-4-3-8(12)11-5-1-2-7(6-11)9(13)14/h7H,1-3,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDHPJKBRFSFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


